molecular formula C11H22O4 B14387064 Octyl (hydroxymethoxy)acetate CAS No. 89635-78-9

Octyl (hydroxymethoxy)acetate

Cat. No.: B14387064
CAS No.: 89635-78-9
M. Wt: 218.29 g/mol
InChI Key: LGDUMMRQCKJQEJ-UHFFFAOYSA-N
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Description

Octyl acetate (CAS 112-14-1), with the molecular formula C₁₀H₂₀O₂ and molar mass 172.26 g/mol, is an ester derived from acetic acid and octanol. It is a colorless liquid with a fruity odor resembling orange and jasmine, widely used as a flavoring agent in food and cosmetics . Key physical properties include a boiling point of 211°C, density of 868 kg/m³ at 20°C, and a flash point of 86°C, making it suitable for industrial applications .

Octyl acetate is synthesized chemically and is miscible with alcohols and oils but insoluble in water . Beyond its commercial uses, it exhibits biological activity, such as inhibiting cyclooxygenase enzymes (involved in prostaglandin synthesis) and acetylcholinesterase (a neurotransmitter regulator), highlighting its relevance in biochemical research . It also serves as a repellent in behavioral studies, as demonstrated in experiments with insect larvae .

Properties

CAS No.

89635-78-9

Molecular Formula

C11H22O4

Molecular Weight

218.29 g/mol

IUPAC Name

octyl 2-(hydroxymethoxy)acetate

InChI

InChI=1S/C11H22O4/c1-2-3-4-5-6-7-8-15-11(13)9-14-10-12/h12H,2-10H2,1H3

InChI Key

LGDUMMRQCKJQEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)COCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing octyl (hydroxymethoxy)acetate involves the esterification of octanol with hydroxymethoxyacetic acid. This reaction is typically catalyzed by an acid, such as sulfuric acid, under reflux conditions. The overall reaction can be represented as:

C8H17OH+HOCH2COOHC8H17OCH2COOCH3+H2O\text{C}_8\text{H}_{17}\text{OH} + \text{HOCH}_2\text{COOH} \rightarrow \text{C}_8\text{H}_{17}\text{OCH}_2\text{COOCH}_3 + \text{H}_2\text{O} C8​H17​OH+HOCH2​COOH→C8​H17​OCH2​COOCH3​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Octyl (hydroxymethoxy)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octanol and hydroxymethoxyacetic acid.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Octanol and hydroxymethoxyacetic acid.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Octyl (hydroxymethoxy)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.

    Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of octyl (hydroxymethoxy)acetate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The compound binds to the active site of the enzyme, facilitating the cleavage of the ester bond and resulting in the formation of the corresponding alcohol and acid. This process is essential in various biochemical pathways and industrial applications.

Comparison with Similar Compounds

Key Observations:

  • Structural Differences :

    • Octyl acetate has a linear carbon chain, whereas 2-ethylhexyl acetate is branched, affecting volatility and solubility .
    • Octyl butyrate has a longer acyl chain (butyrate vs. acetate), increasing its molecular weight and altering aroma profiles .
  • Applications :

    • Octyl acetate and octyl butyrate are prominent in flavoring and essential oils, with octyl acetate dominating in Z. absinthifolia (47.29% of esters) . Hexyl acetate and 2-ethylhexyl acetate are more industrial, used in solvents and coatings .
  • Natural vs. Synthetic :

    • Octyl acetate and octyl butyrate occur naturally in plants but are often synthesized for commercial scale. Hexyl acetate and 2-ethylhexyl acetate are primarily synthetic .

Variability in Natural Sources

The yield of octyl acetate and related esters in essential oils (e.g., Z. absinthifolia) depends on geographical origin and genotype. For instance, ZaeM variants produce higher octyl acetate (47.29%) compared to ZaeF (rich in octyl butyrate) .

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